7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one
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Overview
Description
7-Methylidene-5-(propan-2-yl)bicyclo[320]heptan-2-one is a bicyclic compound with a unique structure that includes a methylidene group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a similar structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring.
Uniqueness
7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
519183-78-9 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
7-methylidene-5-propan-2-ylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C11H16O/c1-7(2)11-5-4-9(12)10(11)8(3)6-11/h7,10H,3-6H2,1-2H3 |
InChI Key |
VCXLWZNKFCQYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(=O)C1C(=C)C2 |
Origin of Product |
United States |
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